Octafluoropentane-2,3-dione

Description

Evolution and Significance of Fluorinated β-Diketones in Contemporary Chemical Research

The study of β-diketones has a history spanning over a century, establishing them as highly versatile ligands in the coordination chemistry of d- and f-block elements. researchgate.netd-nb.info The evolution into fluorinated β-diketones marked a significant advancement in the field. The substitution of hydrogen atoms with fluorine atoms, particularly creating perfluorinated alkyl groups, drastically alters the electronic and steric properties of the ligands. d-nb.infobeilstein-journals.org

The significance of this evolution lies in the enhanced performance of the resulting metal complexes. Key advantages conferred by fluorination include:

Increased Luminescence: The replacement of aliphatic radicals with perfluorinated ones can lead to a substantial increase in the luminescence intensity of lanthanide coordination compounds. researchgate.netd-nb.infobeilstein-journals.orgresearchgate.net This is attributed to the suppression of non-radiative relaxation pathways. d-nb.infobeilstein-journals.orgresearchgate.net

Improved Stability and Volatility: Fluorinated β-diketonate complexes often exhibit greater thermal stability and volatility compared to their non-fluorinated counterparts. researchgate.netmdpi.com This property is particularly valuable for applications such as chemical vapor deposition (CVD). researchgate.netd-nb.info

Enhanced Solubility: The presence of trifluoromethyl groups often increases the solubility of the metal complexes, which facilitates better crystallization and handling. mdpi.com

Applications in Diverse Fields: Consequently, fluorinated β-diketones are crucial in the development of advanced materials, including luminescent materials, catalysts, and as extractants in solvent-solvent extraction processes, such as in the nuclear fuel cycle. researchgate.netbeilstein-journals.orgmdpi.commdpi.com

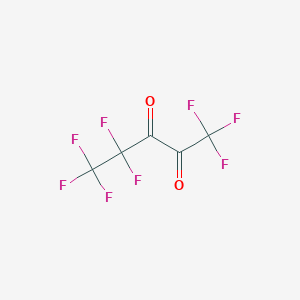

Octafluoropentane-2,3-dione: Context within Perfluorinated Dicarbonyl Chemistry and its Analogues

Perfluorinated dicarbonyl compounds are organic molecules where all hydrogen atoms on the carbon backbone have been replaced by fluorine. This class of compounds is noted for its high reactivity towards nucleophiles due to the strong electron-withdrawing effects of the fluorine atoms. researchgate.net this compound fits within this category as an α-diketone, meaning its two carbonyl groups are adjacent.

Its chemistry is related to other fluorinated dicarbonyl compounds, which are important precursors and building blocks in medicinal and materials science. nih.gov The synthesis of such compounds can be challenging, often involving direct fluorination of a dicarbonyl precursor or building the molecule from smaller fluorinated units through methods like Claisen condensation. mdpi.comgoogle.com

Analogues of this compound include other fluorinated and non-fluorinated pentanediones and related dicarbonyl species. Comparing their properties highlights the profound impact of fluorination.

Table 1: Comparison of this compound and its Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

|---|---|---|---|

| This compound | C₅F₈O₂ | 264.04 | Fully fluorinated α-diketone. |

| Pentane-2,3-dione | C₅H₈O₂ | 100.12 | Non-fluorinated α-diketone analogue. nih.gov |

| 1,1,1,3-Tetrafluoro-2,4-pentanedione | C₅H₄F₄O₂ | 172.08 | Partially fluorinated β-diketone. chemsrc.com |

| 1,1,1,3,3,5,5,5-Octafluoropentane-2,4-dione | C₅H₂F₈O₂ | 248.05 | Highly fluorinated β-diketone (H-hfac). chemsrc.com |

| 4,6-Difluoro-1H-indole-2,3-dione | C₈H₃F₂NO₂ | 183.11 | A fluorinated cyclic α-dione. |

Epistemological Framework and Scope of the Academic Research Outline

The epistemological framework for understanding a chemical compound like this compound is rooted in the scientific method, involving empirical observation, hypothesis testing, and theoretical modeling. Knowledge about this compound is constructed through a systematic process of inquiry that typically includes:

Synthesis and Isolation: The primary step involves the creation of the molecule. Research in this area focuses on developing efficient and high-yield synthetic routes, such as the direct fluorination of hydrocarbon precursors or the condensation of smaller perfluorinated molecules. google.com

Structural Characterization: Once synthesized, the exact structure of the molecule must be confirmed. This is achieved through a combination of spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. d-nb.info These methods provide definitive evidence of the molecular formula and the connectivity of the atoms.

Investigation of Physicochemical Properties: This phase involves measuring fundamental properties such as boiling point, melting point, and solubility. For fluorinated compounds, properties like electrochemical potential are also of significant interest.

Reactivity and Application Studies: Research then explores the chemical behavior of the compound. For a β-diketone, this heavily involves studying its ability to act as a ligand in coordination chemistry. researchgate.netmdpi.com Researchers form complexes with various metal ions (especially lanthanides) and study the properties of these new coordination compounds, such as their luminescence, magnetism, and catalytic activity. researchgate.netmdpi.com

The scope of academic research is therefore to build a comprehensive profile of the compound, from its fundamental synthesis to its potential use in creating new functional materials, guided by the established principles of chemical science.

Data Tables

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1,1,1,2,2,4,4,4-Octafluoropentane-2,3-dione |

| Molecular Formula | C₅F₈O₂ |

| Molecular Weight | 264.04 g/mol |

| CAS Number | 7595-03-1 |

| Class | Perfluorinated α-Diketone |

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,4,4,5,5,5-octafluoropentane-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F8O2/c6-3(7,5(11,12)13)1(14)2(15)4(8,9)10 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBQXOQHBGMTRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)C(F)(F)F)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379726 | |

| Record name | Octafluoropentane-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74728-95-3 | |

| Record name | Octafluoropentane-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Octafluoropentane 2,3 Dione and Analogous Perfluorinated Diketones

Historical Precedents in Fluorinated β-Diketone Synthesis

The introduction of fluorine into organic molecules, particularly in the form of perfluoroalkyl groups, has long been recognized for its ability to enhance properties such as thermal stability, lipophilicity, and luminescence in the resulting compounds. nih.govd-nb.info Historically, the synthesis of fluorinated β-diketones has been a focal point for chemists seeking to create novel ligands for metal complexes and precursors for various heterocyclic compounds.

Early methods for preparing these compounds often relied on direct fluorination techniques. However, the high reactivity of elemental fluorine posed significant challenges, leading to the development of more controlled and selective fluorinating agents. beilstein-journals.org The synthesis of N-fluoropyridinium salts, for instance, provided a more stable and tunable source of electrophilic fluorine, allowing for more predictable outcomes in fluorination reactions. beilstein-journals.org

One of the earliest and most enduring methods for constructing the β-diketone scaffold is the Claisen condensation, a reaction known since 1887. bohrium.com Its application to fluorinated substrates marked a significant step forward. A landmark example is the synthesis of 2-thenoyltrifluoroacetone (B1682245) (Htta), first achieved by Reid and Calvin in 1950 through the Claisen condensation of 2-acetylthiophene (B1664040) and ethyl trifluoroacetate. nih.gov This compound has since become a cornerstone in areas like nuclear fuel separation, highlighting the industrial relevance of these synthetic efforts. nih.gov

Established Synthetic Routes to Perfluorinated 1,3-Diketones

The foundational methods for synthesizing perfluorinated 1,3-diketones primarily revolve around the formation of a carbon-carbon bond between two carbonyl-containing precursors.

The Claisen condensation remains the most classical and widely used approach for synthesizing β-diketones, including those with perfluoroalkyl substituents. mdpi.comnih.gov This reaction involves the base-mediated condensation of a ketone with an ester. In the context of perfluorinated β-diketones, this typically involves reacting a ketone with a perfluorinated ester. mdpi.commdpi.com

The choice of base and solvent is critical for the success of these reactions. Strong bases such as sodium hydride (NaH), sodium methoxide (B1231860) (NaOMe), and potassium tert-butoxide are frequently employed to deprotonate the ketone, forming the necessary enolate intermediate. mdpi.comineosopen.org Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (Et2O) are commonly used. d-nb.infomdpi.com For instance, the synthesis of ferrocenylperfluoroalkyl 1,3-diketones has been successfully achieved through the Claisen condensation of acetylferrocene (B1663952) with perfluoroalkylcarboxylic acid esters using potassium tert-butoxide as the base. ineosopen.org

A significant challenge in these syntheses can be the purification of the final product from side reactions. A common and effective purification strategy involves the formation of copper(II) chelates. The β-diketone product readily forms a water-insoluble copper complex, which can be precipitated, isolated, and then decomposed to yield the pure diketone. nih.govmdpi.combeilstein-journals.org

Table 1: Examples of Claisen Condensation for Perfluorinated β-Diketones

| Ketone | Ester | Base | Solvent | Product |

| 2-Acetylthiophene | Ethyl trifluoroacetate | NaOEt | Et2O | 2-Thenoyltrifluoroacetone nih.gov |

| Acetylferrocene | Perfluoroalkylcarboxylic acid esters | t-BuOK | Hexane (B92381) | Ferrocenylperfluoroalkyl diketones ineosopen.org |

| 1,1,1-Trifluoroacetone | Perfluoroalkylesters | Various alkoxides | n-Pentane | Perfluoroalkyl substituted β-diketones mdpi.com |

| 2-Acetylthiophene | Fluorinated esters | NaOMe or NaOEt | Et2O | 2-Thienyl diketones with perfluorinated side chains nih.gov |

This table is generated based on data from the text.

Acylation reactions provide an alternative and versatile route to perfluorinated diketones. These methods involve the introduction of an acyl group onto a fluorinated substrate. One approach is the acylation of ketones with perfluorinated carboxylic acids or their derivatives, such as anhydrides or acyl chlorides. bohrium.com For example, the trifluoroacetic anhydride (B1165640) (TFAA) and trifluoromethanesulfonic acid (TfOH) system has been used to mediate the acylation of various alkyl aryl ketones with alkanoic acids to produce β-diketones. beilstein-journals.org

The Friedel-Crafts acylation, a classic electrophilic aromatic substitution, can also be adapted for this purpose, typically using a strong Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.com This method can be used to synthesize aromatic ketones, which can then serve as precursors in subsequent condensation reactions. sigmaaldrich.com To synthesize a C₆F₅-substituted β-diketone, for instance, a reaction between pentafluorobenzoyl chloride and vinyl acetate (B1210297) has been carried out in the presence of aluminum(III) chloride. mdpi.com

Another strategy involves the C-acylation of enolates or enamines. Silyl enol ethers have been reacted with perfluoroalkyl iodides in the presence of sodium dithionite, followed by treatment with diethylamine (B46881) and acid hydrolysis, to yield fluorinated β-diketones in high yields. researchgate.net

Claisen Condensation and Related Alkoxide-Mediated Approaches for Perfluoroalkyl β-Diketones

Advanced and Emerging Synthetic Strategies

As the demand for complex fluorinated molecules grows, so does the need for more efficient, selective, and environmentally benign synthetic methods.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials, offer a powerful strategy for building molecular complexity in an efficient manner. taylorfrancis.comnih.gov The application of MCRs to the synthesis of fluorinated compounds is a growing area of research, driven by the desire to rapidly access diverse libraries of potentially bioactive molecules. taylorfrancis.comresearchgate.net

While direct MCRs for the synthesis of octafluoropentane-2,3-dione or its analogous β-diketones are not widely reported, the principles are being applied to create complex fluorinated heterocyclic scaffolds. taylorfrancis.com For example, N-heterocyclic carbene (NHC)-organocatalyzed multicomponent reactions have been developed for electrophilic fluorination and fluoroalkylation, providing access to a range of fluorinated esters, amides, and thioesters. researchgate.net Photoredox catalysis has also enabled three-component fluoroalkylation reactions to construct complex chiral molecules containing fluoroalkyl groups. nih.govnih.gov These advanced strategies highlight a shift towards more convergent and atom-economical approaches in organofluorine chemistry.

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for fluorinated compounds. This includes the use of less toxic solvents, recyclable catalysts, and more energy-efficient reaction conditions. beilstein-journals.org

In the context of β-diketone synthesis, efforts have been made to move away from stoichiometric strong bases and hazardous solvents. For example, the development of catalytic methods, such as those using ultrasonic catalysis, can lead to improved reaction times and yields while reducing energy consumption. nih.gov The use of recyclable catalysts, like montmorillonite (B579905) K10 clay, has been explored for the synthesis of certain heterocyclic derivatives from β-diketones in environmentally friendly solvents like ethanol. beilstein-journals.org

Reaction Mechanisms and Chemical Transformations Involving Octafluoropentane 2,3 Dione

Tautomeric Equilibria in Perfluorinated Diketones: Keto-Enol Systems

The phenomenon of keto-enol tautomerism, a chemical equilibrium between a keto form and an enol form, is a fundamental concept in organic chemistry. pearson.commasterorganicchemistry.com In the case of β-diketones, this equilibrium can involve one diketo tautomer and two distinct keto-enol tautomers. mdpi.comresearchgate.net The stability and predominance of these tautomers are influenced by various factors, including the nature of the substituents and the solvent. mdpi.com

Perfluorination, the substitution of hydrogen atoms with fluorine atoms, significantly impacts the tautomeric equilibrium in diketones. Quantum mechanical calculations have revealed that perfluorination tends to shift the equilibrium towards the enol tautomer. mit.edu This shift is attributed to two main factors: the stabilization of the enol tautomer through hyperconjugative interactions (π → σ*CF) and the destabilization of the keto tautomer due to the strong electron-withdrawing nature of the fluorine atoms. mit.edu

The preference for the enol form is even more pronounced in smaller perfluorinated cyclic keto-enol systems, where the effect of the fluorine atoms overrides the ring strain effects that typically disfavor the enol form in non-fluorinated analogues. mit.edu This increased stability of the enol tautomer in smaller rings is a result of enhanced overlap between the enol π bond and the σ*CF orbitals of the allylic C-F bonds. mit.edu

Studies on various fluorinated diketones have demonstrated the coexistence of both enolic tautomers in the gas phase. researchgate.net The position of the tautomeric equilibrium can be influenced by supramolecular interactions, such as hydrogen bonding. mdpi.com For instance, in certain co-crystals, halogen bonding has been shown to affect the position of the hydrogen atom within the intramolecular O–H∙∙∙O hydrogen bond, thereby stabilizing a particular keto-enol tautomer. mdpi.comresearchgate.net

The interplay of electronic effects and structural factors in perfluorinated diketones like octafluoropentane-2,3-dione governs the delicate balance of their tautomeric forms, which in turn dictates their reactivity and chemical behavior.

Table 1: Factors Influencing Keto-Enol Tautomerism in Perfluorinated Diketones

| Factor | Influence on Equilibrium | Underlying Principle |

| Perfluorination | Shifts equilibrium towards the enol form. | Stabilization of the enol via hyperconjugation (π → σCF) and destabilization of the keto form by electron withdrawal. mit.edu |

| Ring Size (Cyclic Systems) | Smaller rings show a greater preference for the enol tautomer. | Increased overlap between the enol π bond and allylic C-F σ orbitals overrides ring strain effects. mit.edu |

| Solvent | Can influence the position of the equilibrium. | Differential solvation of the keto and enol tautomers. mdpi.com |

| Supramolecular Interactions | Can stabilize a specific keto-enol tautomer. | Hydrogen and halogen bonding can influence the position of the proton in the O-H---O bridge. mdpi.comresearchgate.net |

This section is for informational purposes only and does not constitute endorsement or recommendation of any chemical substance or reaction pathway.

Compound Names Mentioned:

this compound

1,1,1-trifluoro-2,4-pentanedione (B1197229) (TFP)

1,1,1-trifluoro-2,4-hexanedione (TFH)

1,1,1-trifluoro-5-methyl-2,4-hexanedione (TFMH)

Benzoyl-4-pyridoylmethane (b4pm)

2-acetylindan-1,3-dione

3-chloropentane-2,4-dione (B157559)

Curcumin

1-(6-methoxy-2-naphthalene-2-yl)-3-(tosylpyrrolidine-)2-

1-(thiophen-2-yl)-3-(thiophen-3-yl)propane-1,3-dione

1-phenyl-1,3-butadione

1-deuteroxy-2-deutero-1-phenylbut-1-en-3-one

Cyclohexane-1,3-dione

2,4-pentanedione

Acetoacetic acid

researchgate.nethelicene para-quinone

1,4-dimethoxy- researchgate.nethelicene

1,4-hydroquinone

1,4-dihydroxynaphthalene (B165239)

Benzo[c]phenanthrene-1,4-dione

2,3-dihydrobenzo[c]phenanthrene-1,4-dione

1,4-dimethoxybenzo[c]phenanthrene

Trifluoroacetic acid (TFA)

Acetic acid

Hexafluoroacetone

Benzoyl-2-pyridoylmethane

o-hydroxyimine

Pyridoylbenzoyl β-diketones

β-thioxoketones

meta-naphthohydroquinone

researchgate.nethelicenes

catechol

acid halides

sugars

aromatic diamines

perfluorinated iodobenzenes

1,2-di-iodo-3,4,5,6-tetrafluorobenzene

sodium dodecylsulfate (SDS)

acetylcholine (B1216132) esterase

boron tribromide

methyl alcohol

ethyl alcohol

dimethyl sulfoxide (B87167)

water

carbon tetrachloride (CCl4)

Advanced Spectroscopic Characterization Techniques Applied to Octafluoropentane 2,3 Dione Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For fluorinated compounds, ¹⁹F NMR is particularly powerful, while ¹H and ¹³C NMR provide complementary data to confirm the molecular structure.

Fluorine-19 (¹⁹F) NMR is highly sensitive due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. alfa-chemistry.comlcms.cz Its large chemical shift range, typically spanning over 800 ppm, allows for excellent resolution of signals from fluorine atoms in different electronic environments. alfa-chemistry.com In octafluoropentane-2,3-dione (CF₃-CF₂-CO-CO-CF₃), two distinct fluorine environments are present: the trifluoromethyl (-CF₃) group and the difluoromethylene (-CF₂) group.

The chemical shifts in ¹⁹F NMR are influenced by the electronegativity of neighboring groups. Electron-withdrawing groups, such as the adjacent carbonyl (C=O) and perfluoroethyl groups, cause a downfield shift. alfa-chemistry.com Based on typical values for fluoroorganic compounds, the signals for this compound can be predicted. The -CF₃ group adjacent to the carbonyl would likely appear in the range of -70 to -85 ppm, while the -CF₂ group, also adjacent to a carbonyl, would be expected in the -110 to -130 ppm range relative to CFCl₃.

Furthermore, spin-spin coupling between the non-equivalent fluorine nuclei provides definitive structural information. The three fluorine atoms of the -CF₃ group will be split by the two fluorine atoms of the adjacent -CF₂ group, resulting in a triplet. Conversely, the signal for the -CF₂ group will be split by the three fluorine atoms of the -CF₃ group, appearing as a quartet. This mutual coupling pattern confirms the connectivity of the perfluoroethyl group. lcms.cz

Table 1: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling With |

| -CF₃ | -70 to -85 | Triplet (t) | -CF₂ |

| -CF₂- | -110 to -130 | Quartet (q) | -CF₃ |

¹H NMR: The parent molecule, this compound, contains no hydrogen atoms and therefore would not produce a ¹H NMR spectrum. However, α-diketones are known to form stable hydrates in the presence of water. The hydrated form, 1,1,2,2-tetrahydroxy-1,2,3,3,4,4,5,5,5-nonafluoropentane, would contain hydroxyl (-OH) protons, which would be observable in the ¹H NMR spectrum. These would likely appear as a broad singlet, with a chemical shift that is dependent on factors like solvent and concentration. sigmaaldrich.comcarlroth.com

¹³C NMR: Carbon-13 NMR provides crucial information about the carbon backbone of the molecule. For this compound, five distinct carbon signals would be expected. The chemical shifts are significantly influenced by the attached fluorine atoms, which cause a downfield shift and introduce C-F coupling.

The two carbonyl carbons (C=O) are expected to resonate at the lowest field, typically in the range of 170-200 ppm for diketones. nih.govresearchgate.net The high degree of fluorination would likely shift these signals toward the lower end of this range or even further downfield. The carbons of the perfluoroalkyl groups (-CF₃ and -CF₂) would appear at higher field, with their signals split into complex multiplets due to one-bond and two-bond coupling with the fluorine atoms. The -CF₂ carbon would likely appear around 110-120 ppm, while the -CF₃ carbon would be expected around 115-125 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C1 | -C F₃ | 115 - 125 | Quartet (due to ¹JCF) |

| C2 | -C F₂- | 110 - 120 | Triplet (due to ¹JCF) |

| C3 | -C =O | 170 - 200 | Triplet (due to ²JCF) |

| C4 | -C =O | 170 - 200 | Quartet (due to ²JCF) |

| C5 | -C F₃ | 115 - 125 | Quartet (due to ¹JCF) |

19F NMR Chemical Shift Variability and Structural Elucidation of Perfluoroalkyl Groups

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. carlroth.comphotothermal.com These methods are complementary; IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. carlroth.com

For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the stretching vibration of the two carbonyl (C=O) groups. In typical aliphatic ketones, this band appears around 1715 cm⁻¹. However, the presence of highly electronegative fluorine atoms on the α-carbons would cause a significant shift to a higher frequency, likely in the range of 1750-1780 cm⁻¹. nih.gov

The C-F bond stretching vibrations would also produce very strong bands in the IR spectrum, typically found in the 1100-1300 cm⁻¹ region. Given the two different types of C-F bonds (-CF₃ and -CF₂), multiple strong absorptions would be expected in this fingerprint region.

In the Raman spectrum, the C=O stretching vibration may be weaker than in the IR spectrum. However, the C-C bond stretching and the symmetric C-F stretching modes would likely be strong and easily observable. scifiniti.commdpi.com

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| C=O Stretch | 1750 - 1780 | 1750 - 1780 | Strong (IR), Medium (Raman) |

| C-F Stretch | 1100 - 1300 | 1100 - 1300 | Very Strong (IR), Strong (Raman) |

| C-C Stretch | ~900 - 1100 | ~900 - 1100 | Medium (IR), Strong (Raman) |

Mass Spectrometry: Fragmentation Pathways and Molecular Mass Determination

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns. nist.gov

The molecular formula of this compound is C₅F₈O₂. High-resolution mass spectrometry (HRMS) would be able to confirm its exact mass, which is calculated to be 263.9713 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z ≈ 264. Due to the molecule's structure, it would be expected to undergo characteristic fragmentation. The energetically unstable molecular ion can break apart into smaller, more stable fragments. researchgate.net Common fragmentation pathways would likely involve the cleavage of C-C bonds, particularly those adjacent to the carbonyl groups.

Expected fragmentation could include:

Loss of a :CO molecule (28 Da) to form a C₄F₈O⁺ ion.

Cleavage of the C-C bond between the two carbonyl groups.

Loss of a trifluoromethyl radical (•CF₃, 69 Da) to yield a [C₄F₅O₂]⁺ ion at m/z 195.

Loss of a pentafluoroethyl radical (•C₂F₅, 119 Da) to yield a [C₃F₃O₂]⁺ ion at m/z 145.

An acylium ion [CF₃CO]⁺ at m/z 97 or [C₂F₅CO]⁺ at m/z 147 are also highly probable fragments.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Formula | Predicted m/z |

| [C₅F₈O₂]⁺ | Molecular Ion (M⁺) | 264 |

| [C₄F₅O₂]⁺ | [M - CF₃]⁺ | 195 |

| [C₂F₅CO]⁺ | Acylium Ion | 147 |

| [C₃F₃O₂]⁺ | [M - C₂F₅]⁺ | 145 |

| [C₂F₅]⁺ | Pentafluoroethyl cation | 119 |

| [CF₃CO]⁺ | Acylium Ion | 97 |

| [CF₃]⁺ | Trifluoromethyl cation | 69 |

X-ray Crystallography of this compound Complexes for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. anton-paar.comlibretexts.org The technique requires a single, high-quality crystal. As this compound is a liquid at room temperature, obtaining a crystal would require either low-temperature crystallization or the formation of a solid complex with another molecule.

If a suitable crystal could be grown, single-crystal X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. anton-paar.com This data would offer unambiguous confirmation of the molecular structure. Of particular interest would be the conformation of the dione (B5365651) moiety—specifically, the dihedral angle between the two C=O groups. This would reveal whether the molecule adopts a planar (syn or anti) or a non-planar conformation in the solid state.

Furthermore, the analysis of crystal packing would reveal the nature and geometry of intermolecular interactions. For a highly fluorinated molecule like this, fluorine-fluorine and fluorine-oxygen interactions would likely play a significant role in dictating the crystal lattice structure. In the case of a co-crystal or a complex, X-ray crystallography would elucidate the precise geometry of the interactions between this compound and the other molecular component. mdpi.comirb.hr

Computational Chemistry and Theoretical Modeling of Octafluoropentane 2,3 Dione

Electronic Structure Calculations: Hartree-Fock and Density Functional Theory Applications

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. The two most common ab initio ("from the beginning") methods are Hartree-Fock (HF) theory and Density Functional Theory (DFT). srneclab.cz

Hartree-Fock (HF) Theory: This method approximates the many-electron wavefunction of a molecule as a single Slater determinant. srneclab.cz Each electron is considered to move in the average electrostatic field of all other electrons, which neglects the instantaneous electron-electron correlation. While computationally less intensive, this approximation limits its accuracy for many systems. srneclab.cz

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. sioc-journal.cn Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable. srneclab.cz It includes a term for electron correlation through an exchange-correlation functional, which accounts for the quantum mechanical interactions between electrons. Various functionals, such as B3LYP and M06-2X, have been developed to improve accuracy for different types of chemical systems and properties. mdpi.combeilstein-journals.org For fluorinated compounds, specific functionals may be chosen to accurately model the effects of the highly electronegative fluorine atoms on the electronic structure. researchgate.netresearchgate.net

Table 1: Comparison of Hartree-Fock and Density Functional Theory

| Feature | Hartree-Fock (HF) Theory | Density Functional Theory (DFT) |

|---|---|---|

| Fundamental Variable | Wavefunction (Ψ) | Electron Density (ρ) |

| Electron Correlation | Neglected (mean-field approximation) | Included via an exchange-correlation functional |

| Computational Cost | Generally lower than correlated methods | Generally higher than HF but lower than highly correlated methods like CCSD(T) |

| Accuracy | Often provides a qualitative description; limited quantitative accuracy | Can achieve high quantitative accuracy depending on the functional |

| Typical Application | Initial geometry optimizations, basis for more advanced methods | Geometry optimization, energy calculations, spectroscopic predictions, reaction mechanisms |

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. rsc.org This stable, low-energy structure is crucial for predicting other molecular properties accurately. For a flexible molecule like octafluoropentane-2,3-dione, with its perfluoroethyl and trifluoromethyl groups, multiple energy minima, known as conformers, can exist due to rotation around the carbon-carbon single bonds.

Table 2: Common Methods for Geometry Optimization and Conformational Analysis

| Method | Description | Typical Use Case |

|---|---|---|

| Steepest Descent | An initial, simple method that moves down the energy gradient. | Often used for the first few steps of an optimization, far from the minimum. |

| Conjugate Gradient | An improvement over steepest descent that avoids undoing progress made in previous steps. | Efficient for reaching the vicinity of a minimum. |

| Quasi-Newton Methods (e.g., BFGS) | Uses an approximation of the second derivative matrix (Hessian) to guide the search. | The standard and most efficient method for finding local minima. rsc.org |

| Direct Inversion in the Iterative Subspace (GDIIS) | An alternative method that can be very efficient near the minimum. rsc.org | Fine-tuning geometries to very tight convergence criteria. |

| Conformational Search | Systematically or randomly samples different torsional angles to find multiple minima. | Essential for flexible molecules like this compound. |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated by first optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. DFT methods are widely used for this purpose. mdpi.com For fluorinated compounds, ¹⁹F NMR is particularly informative due to its high sensitivity and wide chemical shift range, which reflects the local electronic environment around each fluorine atom. nih.gov Computational predictions can help assign the complex spectra of molecules like this compound, which would have multiple distinct fluorine signals. acs.org

IR Spectroscopy: Infrared (IR) spectra are predicted by calculating the vibrational frequencies and their corresponding intensities. aip.org This is done by computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) at the optimized geometry. The resulting frequencies correspond to the different vibrational modes of the molecule (e.g., C=O stretch, C-F stretch). Comparing the calculated spectrum with an experimental one can help confirm the presence of specific functional groups and provide evidence for the predicted conformation. mdpi.com

UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using methods like Time-Dependent Density Functional Theory (TD-DFT). mdpi.comcapes.gov.br These calculations provide the excitation energies and oscillator strengths, which correspond to the absorption wavelength and intensity of the spectral bands, respectively. nih.gov For a diketone, these calculations would predict the energies of n→π* and π→π* transitions associated with the carbonyl chromophores.

Table 3: Computational Prediction of Spectroscopic Parameters

| Spectrum | Computational Method | Predicted Parameters | Relevance for this compound |

|---|---|---|---|

| NMR | GIAO-DFT | Chemical Shifts (δ), Coupling Constants (J) | Assignment of distinct ¹H, ¹³C, and ¹⁹F signals for different fluorine environments. |

| IR | DFT Frequency Analysis | Vibrational Frequencies (cm⁻¹), Intensities | Identification of characteristic C=O and C-F stretching frequencies. |

| UV-Vis | TD-DFT | Excitation Energies (λ_max), Oscillator Strengths (f) | Prediction of electronic transitions of the α-diketone chromophore. |

Reaction Mechanism Elucidation and Potential Energy Surface Mapping

Theoretical calculations are instrumental in elucidating complex reaction mechanisms. sioc-journal.cnsumitomo-chem.co.jp By mapping the potential energy surface (PES), chemists can identify the most likely pathway a reaction will follow. A PES is a multidimensional surface that represents the energy of a chemical system as a function of its geometry.

The key points on a PES that are located computationally include:

Reactants and Products: Energy minima corresponding to the starting materials and final products.

Intermediates: Local energy minima along the reaction pathway. sumitomo-chem.co.jp

Transition States (TS): Saddle points on the PES that represent the highest energy barrier along the reaction coordinate. sumitomo-chem.co.jp Locating the TS is crucial for calculating the activation energy of a reaction.

Table 4: Key Features of a Potential Energy Surface (PES) in Reaction Studies

| Feature | Geometric Definition | Energetic Significance |

|---|---|---|

| Minimum | All first derivatives of energy are zero; all second derivatives are positive. | Represents a stable or metastable species (reactant, product, intermediate). |

| Transition State | All first derivatives of energy are zero; exactly one second derivative is negative. | Represents the maximum energy barrier along the minimum energy path between reactants and products. |

| Reaction Coordinate | The path of minimum energy connecting reactants to products via the transition state. | Defines the progress of the reaction. |

| Activation Energy (Ea) | The energy difference between the transition state and the reactants. | Determines the rate of the reaction. |

Molecular Dynamics Simulations for Dynamic Behavior of Fluorinated Diketones

While geometry optimization finds static, minimum-energy structures, molecular dynamics (MD) simulations are used to model the time-dependent behavior of molecules. chalmers.se MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes the positions and velocities of particles over time. chalmers.seresearchgate.net

For fluorinated diketones like this compound, MD simulations can provide valuable insights into:

Conformational Dynamics: Observing how the molecule flexes, vibrates, and transitions between different conformations in real-time. libretexts.org

Solvent Effects: Explicitly including solvent molecules (e.g., water, ethanol) in the simulation box allows for the study of how the solvent influences the structure and dynamics of the solute. This is particularly important for understanding reaction mechanisms in solution.

Thermodynamic Properties: By averaging over the simulation trajectory, properties like radial distribution functions and free energies can be calculated. nih.gov

MD simulations rely on a "force field," which is a set of parameters and potential functions that describe the energy of the system as a function of atomic coordinates. researchgate.net The accuracy of an MD simulation is highly dependent on the quality of the force field used.

Table 5: Information Obtained from Molecular Dynamics (MD) Simulations

| Information Type | Description | Example Application |

|---|---|---|

| Structural Dynamics | Fluctuations in bond lengths, angles, and dihedrals over time. | Analyzing the flexibility of the perfluoroalkyl chains. |

| Conformational Sampling | Exploring the accessible conformational space at a given temperature. | Observing transitions between different rotational isomers of the diketone. |

| Solvation Structure | The arrangement of solvent molecules around the solute. | Determining the hydration shell around the polar carbonyl groups. |

| Transport Properties | Calculation of diffusion coefficients. | Simulating how the molecule moves through a solvent. |

| Free Energy Profiles | Calculating the free energy change along a reaction coordinate or conformational change. | Understanding the energetic landscape of bond rotation in solution. |

Coordination Chemistry of Octafluoropentane 2,3 Dione As a Versatile Ligand

Historical Context and Ligand Design Principles for β-Diketones in Coordination Compounds

The study of β-diketones as ligands in coordination chemistry has a rich and extensive history, with these compounds being recognized for their ability to form stable complexes with a vast majority of metal ions in the periodic table. Current time information in Bangalore, IN.nih.gov Their versatility stems from the deprotonation of the enolic form, which creates a monoanionic, bidentate ligand that coordinates to a metal ion through its two oxygen atoms, forming a stable six-membered chelate ring. The foundational β-diketone, acetylacetone (B45752) (acacH), has been a cornerstone in the development of coordination chemistry, leading to a myriad of metal-acetylacetonate complexes.

The evolution of this field has been driven by the targeted modification of the β-diketone backbone. By altering the terminal substituents (R¹ and R² in an R¹C(O)CH₂C(O)R² structure), chemists can finely tune the steric and electronic properties of the resulting metal complexes. nih.gov This principle of ligand design is pivotal for controlling the coordination environment, solubility, volatility, and reactivity of the metal center.

A significant advancement in ligand design was the introduction of fluorinated substituents, particularly perfluoroalkyl groups like trifluoromethyl (CF₃) and, in the case of the titular ligand, pentafluoroethyl (C₂F₅). The design principles for using fluorinated β-diketones such as octafluoropentane-2,3-dione are based on several key effects imparted by the fluorine atoms:

Increased Lewis Acidity: The strong electron-withdrawing nature of perfluoroalkyl groups enhances the Lewis acidity of the metal center in the resulting complex. This increased acidity can influence catalytic activity and the affinity for additional ligands.

Enhanced Volatility and Solubility: Fluorination often leads to weaker intermolecular forces, which can increase the volatility of the metal complexes. This property is particularly valuable for applications like Metal-Organic Chemical Vapor Deposition (MOCVD). Current time information in Bangalore, IN. Furthermore, fluorinated complexes frequently exhibit improved solubility in non-polar or fluorinated solvents, which aids in their synthesis and purification. Current time information in Bangalore, IN.

Modified Luminescence Properties: In lanthanide chemistry, fluorinated β-diketones are exceptional "antenna" ligands. Replacing C-H bonds with lower-energy C-F bonds minimizes non-radiative decay pathways, leading to a significant enhancement in the luminescence quantum yield of the lanthanide ion. sigmaaldrich.comrsc.org

Structural Diversity: Fluorine atoms on the ligand can participate in secondary coordination or weak interactions with metal centers, influencing the formation of polynuclear and supramolecular structures. Current time information in Bangalore, IN.rsc.org

These design principles have established fluorinated β-diketones, including the class to which this compound belongs, as indispensable tools for creating advanced coordination compounds with tailored properties for materials science, catalysis, and photonics. nih.govnih.gov

Formation and Structural Characterization of Mononuclear Complexes with this compound Anions

While the coordination chemistry of fluorinated β-diketones is a broad and well-documented field, specific research detailing the formation and structural characterization of mononuclear complexes exclusively with the this compound anion is not extensively reported in publicly available literature. However, the synthesis and characterization of such complexes can be reliably predicted based on the well-established reactivity of analogous perfluorinated β-diketones, such as 1,1,1,5,5,5-hexafluoropentane-2,4-dione (hfacH).

Formation: The formation of a mononuclear complex with the octafluoropentane-2,3-dionate anion would typically proceed via the deprotonation of the parent β-diketone by a suitable base, followed by reaction with a metal salt. A general synthetic route involves reacting the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent, often an alcohol. nih.govlibretexts.org The reaction usually requires a base (like sodium hydroxide, sodium methoxide (B1231860), or an amine) to facilitate the deprotonation of the ligand to its anionic form, which then chelates to the metal ion. Current time information in Bangalore, IN. For first-row transition metals, this often results in homoleptic complexes with a general formula of [M(ligand)₂] or [M(ligand)₃], sometimes including coordinated solvent molecules to satisfy the metal's coordination sphere. libretexts.org

Structural Characterization: The characterization of these complexes relies on a suite of analytical techniques.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure, including bond lengths, bond angles, and the coordination geometry of the metal center. For mononuclear complexes of analogous fluorinated β-diketonates, common geometries include tetrahedral, square planar, and octahedral, depending on the metal ion and its oxidation state. libretexts.orglibretexts.orgorientjchem.org

Spectroscopy:

Infrared (IR) Spectroscopy is used to confirm the coordination of the diketonate to the metal, evidenced by shifts in the C=O and C=C stretching frequencies compared to the free ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) is used to confirm the structure in solution. For diamagnetic complexes, the spectra are straightforward, while for paramagnetic complexes, shifted and broadened signals provide information about the electronic structure. nih.gov

UV-Visible Spectroscopy provides information on the electronic transitions within the complex, including ligand-based π-π* transitions and metal-centered d-d transitions. researchgate.net

Mass Spectrometry is used to confirm the molecular weight of the complex. nih.gov

Elemental Analysis provides the empirical formula of the synthesized compound, confirming its composition. nih.gov

The table below outlines the expected coordination geometries for mononuclear complexes based on the metal ion's common coordination numbers. libretexts.orglibretexts.org

| Metal Ion Type | Typical Coordination Number | Common Geometries | Representative Analogous Complex Example |

| First-Row Transition Metal (e.g., Cu²⁺, Ni²⁺) | 4, 6 | Square Planar, Octahedral | [Cu(hfac)₂(THF)] libretexts.org |

| Zinc Group (e.g., Zn²⁺) | 4 | Tetrahedral | [Zn(LCF3)₂] libretexts.org |

| Lanthanide (e.g., Eu³⁺, Tb³⁺) | 8, 9, 10 | Square Antiprism, Tricapped Trigonal Prism | [Pr(ntfa)₃(MeOH)₂] libretexts.org |

This table is illustrative of expected structures based on analogues, as specific data for this compound complexes is limited.

Engineering Heterometallic and Polynuclear Architectures with Fluorinated Diketonates

Fluorinated β-diketonates, including anions of this compound, are highly effective building blocks for the rational design of complex heterometallic and polynuclear molecular architectures. Current time information in Bangalore, IN.nih.gov The ability to engineer these multi-metal systems stems from the versatile coordination modes of the diketonate ligand and the unique properties imparted by its fluorine substituents.

The primary strategy for constructing these architectures involves using the diketonate ligand as a bridging unit. While the most common coordination mode is a bidentate chelate to a single metal center, the oxygen atoms of the diketonate can also bridge between two or more metal ions. Current time information in Bangalore, IN. This bridging can occur in several ways, leading to the formation of discrete bi- and polynuclear complexes or extended coordination polymers. Current time information in Bangalore, IN.rsc.org

A prevalent method for synthesizing heterometallic compounds is the co-crystallization of two different homoleptic metal β-diketonate complexes. Current time information in Bangalore, IN. For instance, a complex can be formed from a 3d transition metal diketonate and a 4f lanthanide diketonate. In such structures, the oxygen atoms of one diketonate ligand can act as a bridge, connecting the two different metal centers. Current time information in Bangalore, IN.rsc.org

Furthermore, fluorinated β-diketonates can be functionalized with additional donor groups to create ligands capable of binding multiple metal ions in a controlled manner. These "ligands with additional coordination centers" are specifically designed to direct the assembly of desired heterometallic frameworks. Current time information in Bangalore, IN.nih.gov The fluorine atoms themselves can also play a role in directing the final structure through weak M···F interactions, which can link adjacent complex units into larger polynuclear or supramolecular assemblies. rsc.org The choice of metal ions, their oxidation states, and the presence of ancillary or co-ligands are all critical factors that determine the final structure, whether it be a discrete cluster or an extended polymeric chain. Current time information in Bangalore, IN.

Applications in Luminescent Lanthanide Coordination Compounds

Fluorinated β-diketones are premier ligands for the sensitization of lanthanide ion luminescence, a phenomenon known as the "antenna effect". northwestern.educore.ac.uk Lanthanide ions themselves have very low molar absorption coefficients because their f-f electronic transitions are parity-forbidden. northwestern.edu To overcome this, an organic ligand (the antenna) is used to absorb excitation energy (typically UV light) and efficiently transfer it to the emissive energy levels of the lanthanide ion, which then relaxes via its characteristic, sharp emission bands.

This compound is an ideal candidate for this application due to its perfluorinated side chains. The key advantages of using such ligands in luminescent lanthanide complexes are:

Efficient Energy Transfer: The ligand absorbs light and transitions to an excited singlet state (S₁). It then undergoes intersystem crossing (ISC) to a lower-energy triplet state (T₁). The energy is subsequently transferred from the ligand's T₁ state to a resonant excited state of the lanthanide ion (e.g., ⁵D₀ for Eu³⁺ or ⁵D₄ for Tb³⁺). The efficiency of this transfer is a critical determinant of the complex's brightness.

Minimization of Non-Radiative Quenching: The primary cause of luminescence quenching in lanthanide complexes is the vibrational de-excitation of the metal's excited state by high-energy oscillators, particularly C-H, O-H, and N-H bonds in the ligand or coordinated solvent molecules. By replacing C-H bonds with the much lower-frequency C-F bonds, as in this compound, this quenching pathway is significantly suppressed. This leads to longer luminescence lifetimes and higher quantum yields. sigmaaldrich.comrsc.org

Tunability: The photophysical properties can be fine-tuned by modifying the β-diketone structure or by introducing ancillary ligands (e.g., phenanthroline, bipyridine) into the coordination sphere. These ancillary ligands can replace coordinated solvent molecules (which are potent quenchers) and further modify the ligand field and energy transfer dynamics. core.ac.uknih.gov

Complexes of europium(III) with fluorinated β-diketonates typically exhibit intense red emission, while terbium(III) complexes show strong green luminescence. northwestern.edu The table below summarizes typical photophysical data for lanthanide complexes with analogous fluorinated β-diketone ligands.

| Complex Example | Emission Color | Major Emission Peak (nm) | Quantum Yield (Φ) | Reference |

| [Eu(tta)₂(L)] | Red | ~612 (⁵D₀ → ⁷F₂) | 66% (solid state) | sigmaaldrich.comnih.gov |

| [Tb(tfac)₂(L)] | Green | ~545 (⁵D₄ → ⁷F₅) | - | sigmaaldrich.comnih.gov |

| [Eu(TFFB)₃(X)] | Red | 612 (⁵D₀ → ⁷F₂) | - | core.ac.uk |

| [Sm(tfaa)₃(tptz)] | Pink/Orange | 607 (⁴G₅/₂ → ⁶H₇/₂) | - | nih.gov |

| tta = thenoyltrifluoroacetylacetonate, tfac = trifluoroacetylacetonate, TFFB = 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione, tfaa = 1,1,1-trifluoro-2,4-pentanedione (B1197229). L and X represent ancillary ligands. |

Supramolecular Assembly and Metal-Organic Frameworks based on Perfluorinated Diketone Units

The principles of supramolecular chemistry and the design of Metal-Organic Frameworks (MOFs) rely on the predictable and directional interactions between molecular building blocks. While β-diketonate ligands are most commonly used to form discrete, zero-dimensional metal complexes, they can also be incorporated into higher-order structures like supramolecular assemblies and extended MOFs.

The use of perfluorinated β-diketones, such as this compound, offers unique advantages in this context. The presence of multiple fluorine atoms can introduce weak, non-covalent interactions, such as halogen bonding or dipole-dipole interactions, that can direct the self-assembly of individual complex molecules into well-defined one-, two-, or three-dimensional arrays.

For the construction of robust Metal-Organic Frameworks, the ligand itself must typically be polydentate in a bridging fashion. This is often achieved by creating larger organic struts that incorporate multiple β-diketone units. However, mononuclear complexes formed with perfluorinated β-diketones can also serve as secondary building units (SBUs) or nodes in a larger framework. For example, a metal complex like [M(diketonate)₂] could be linked by other bridging ligands to form a stable, porous network.

A key feature of using perfluorinated ligands in MOFs is the potential to create materials with novel properties, such as high hydrophobicity. MOFs constructed from extensively fluorinated linkers have been shown to be exceptionally water-repellent, a property that is highly desirable for applications involving gas separation or catalysis in humid environments. The incorporation of perfluorinated units like those in this compound into MOF structures is a promising strategy for developing functional materials with enhanced stability and tailored surface properties. nih.gov

Applications of Octafluoropentane 2,3 Dione and Its Derivatives in Advanced Materials Science

Precursors in Chemical Vapor Deposition (CVD) Techniques

Chemical Vapor Deposition (CVD) is a crucial technique for producing high-quality, solid thin films, which are essential components in the electronics industry and beyond. rsc.orgsigmaaldrich.com The success of the CVD process is highly dependent on the properties of the precursor compound, which must be volatile and decompose cleanly at the desired temperature.

Octafluoropentane-2,3-dione, as a fluorinated β-diketone, can be used in the synthesis of metal β-diketonate complexes. google.com These complexes are often volatile and can serve as precursors in CVD processes for depositing metal-containing thin films. google.com The fluorination of the ligands in these precursors can enhance their volatility and thermal stability, which are critical parameters for a successful CVD process.

The general principle of CVD involves the transport of a volatile precursor in the gas phase to a heated substrate, where it undergoes chemical reactions to form a thin film. google.com The design of these precursors is a sophisticated process aimed at achieving specific film properties. rsc.org For instance, derivatives of this compound can be engineered to create films with specific compositions, such as metal oxides, nitrides, or even 2D materials like tungsten disulfide (WS₂). google.commagtech.com.cn The choice of precursor directly influences the purity, morphology, and electrical properties of the deposited film.

Recent research has focused on developing liquid precursors for CVD, as they offer more convenient handling and delivery compared to solid sources. harvard.edu While not explicitly detailed for this compound itself, the trend towards liquid precursors suggests a potential area for the application of its derivatives. The ability to tailor the organic groups on the diketonate ligand allows for the creation of liquid metal beta-diketonate precursors, which can be vaporized and delivered to the CVD reactor with greater control. harvard.edu

Table 1: Key Characteristics of CVD Precursors

| Property | Description | Relevance in CVD |

| Volatility | The tendency of a substance to vaporize. | Essential for transporting the precursor to the substrate in the gas phase. illinois.edu |

| Thermal Stability | The ability of a compound to resist thermal decomposition. | Ensures the precursor reaches the substrate without premature decomposition. |

| Clean Decomposition | The ability to decompose without leaving unwanted impurities in the film. | Crucial for the purity and performance of the deposited thin film. illinois.edu |

| Reactivity | The tendency of the precursor to react on the substrate surface. | Determines the deposition rate and the quality of the resulting film. |

Functional Materials Development: Optical, Magnetic, and Sensor Applications

The unique electronic and structural properties of this compound and its derivatives make them valuable building blocks for a new generation of functional materials. These materials are designed to exhibit specific optical, magnetic, or sensing capabilities.

In the realm of optical materials , derivatives of dione (B5365651) compounds are being explored for their potential in applications like dye-sensitized solar cells (DSSCs). For example, new heterocyclic compounds derived from quinoxaline-2,3-dione have been synthesized and studied for their photovoltaic properties. wu.ac.th Theoretical studies, such as those using Density Functional Theory (DFT), help in understanding the electronic and optical properties of these molecules, including their light-harvesting efficiency and energy levels, which are crucial for their performance in solar cells. wu.ac.th

The development of materials with specific magnetic properties is another area of interest. While direct applications of this compound in magnetic materials are not extensively documented, the broader class of β-diketones, to which it belongs, is known to form complexes with a wide range of metal ions. google.com The magnetic properties of these complexes are determined by the nature of the metal ion and the geometry of the complex. This opens up possibilities for designing novel magnetic materials by selecting appropriate metal centers and tailoring the ligand structure.

In the field of sensor applications , the reactivity of the dione functional group can be harnessed to create materials that respond to specific analytes. The interaction of the dione with a target molecule can lead to a change in the material's optical or electrical properties, forming the basis of a sensor. For instance, the ability of β-diketones to form colored complexes with certain metal ions, like the red boron-curcumin complex, has been utilized for the spectrophotometric detection of boron. google.com This principle can be extended to other dione derivatives for the detection of various substances.

Integration into Polymer Systems and Hybrid Materials

The incorporation of fluorinated compounds like this compound into polymer systems can lead to the development of advanced materials with enhanced properties. The high electronegativity and low polarizability of fluorine atoms can impart desirable characteristics such as thermal stability, chemical resistance, and low surface energy to the resulting polymers.

Hybrid materials, which combine the properties of organic and inorganic components, are another promising area. google.comgoogle.com Derivatives of this compound could be used to functionalize the surface of inorganic nanoparticles, improving their compatibility with a polymer matrix. This can lead to the creation of nanocomposites with tailored mechanical, thermal, and optical properties.

Role as Specialized Solvents or Components in Electrolytes within Materials Research

The unique properties of fluorinated compounds also make them suitable for use as specialized solvents or as components in electrolytes for various electrochemical applications. wikipedia.org Their high polarity and ability to dissolve a wide range of substances can be advantageous in specific contexts.

In the field of battery technology, for example, the composition of the electrolyte is crucial for the performance and safety of the device. Fluorinated solvents are being investigated for their potential to improve the stability and performance of electrolytes in sodium-ion batteries. google.com These solvents can help to dissolve the sodium salt, ensure high ionic conductivity, and form a stable protective layer on the electrode surface. google.com While this compound itself is not mentioned in this context, its structural motifs are present in other fluorinated compounds being explored for these applications.

Furthermore, the general class of organic solvents plays a critical role in the synthesis and processing of a wide range of materials. icmab.es The specific properties of this compound, such as its boiling point and dielectric constant, would determine its suitability as a solvent for particular applications in materials research.

Frontiers in Octafluoropentane 2,3 Dione Research: Unexplored Directions

Development of Novel Poly- and Perfluorinated Diketone Scaffolds beyond Existing Analogues

The synthesis of novel fluorinated diketones is a cornerstone for discovering new materials and chemical functionalities. While methods for creating fluorinated β-diketones are well-established, these can be adapted and extended to develop new α-diketone scaffolds like octafluoropentane-2,3-dione. researchgate.netresearchgate.net

Key Synthetic Strategies:

Claisen Condensation: This remains a versatile and primary method for synthesizing polyfluorinated β-diketones, typically by reacting polyfluoro carboxylates with ketones containing an α-hydrogen. researchgate.net Adapting this for α-diketones would require novel starting materials and pathway design.

Fluorination of Hydrocarbon Precursors: Direct fluorination using elemental fluorine or electrophilic fluorinating agents like Selectfluor® is a common method to introduce fluorine into a diketone scaffold. researchgate.netsapub.orgbeilstein-journals.org Research has shown that for 1,3-diketones, monofluorination can be rapid, while the second fluorination step is often slower, a kinetic aspect that could be exploited for controlled synthesis. beilstein-journals.org The fluorination of cyclic diketones is governed by a combination of steric and electronic effects, suggesting that the outcomes for an acyclic α-diketone like this compound could be precisely controlled. sapub.org

Building from Fluorinated Synthons: An alternative to direct fluorination is to construct the carbon backbone using smaller, pre-fluorinated building blocks. mdpi.com This approach can offer greater control over the final structure and fluorine placement. For instance, the synthesis of pyrazoles bearing two fluorinated groups has been achieved using fluorinated 1,3-diketones, circumventing the often complex synthesis and purification of the starting diketones. mdpi.com

Future work should focus on modifying these established methods to efficiently produce this compound and its derivatives, as well as entirely new perfluorinated α-diketone structures. The development of one-pot reactions and sustainable methods, such as those using ultrasound or continuous flow systems, could also be a valuable direction. acs.org

Advanced Mechanistic Insights through Combined Experimental and Theoretical Approaches

A deep understanding of reaction mechanisms is critical for controlling and optimizing chemical processes. For this compound, significant opportunities exist to explore its thermal decomposition, reactivity, and tautomeric equilibria through a combination of experimental and computational methods.

Unexplored Mechanistic Areas:

Thermal Decomposition: Studies on the thermal chemistry of β-diketones on metal oxide surfaces have revealed that decomposition pathways are heavily dependent on the presence and position of C-CF₃ groups. nih.gov For fluorinated β-diketonates, the initial step is O-H dissociation, followed by the cleavage of the C-CF₃ bond, which is the weakest link. nih.gov A similar investigation for this compound using Fourier-transform infrared spectroscopy (FT-IR), X-ray photoelectron spectroscopy (XPS), and Density Functional Theory (DFT) calculations could reveal its thermal stability and decomposition products, which is crucial for applications in chemical vapor deposition (CVD) or atomic layer deposition (ALD). nih.gov

Reaction Pathways: The mechanisms of electrophilic fluorination have been debated, with proposals including polar processes involving an "F+" electrophile and single electron transfer (SET) processes with an "F•" radical. sapub.org Mechanistic studies on ketone substrates suggest that an enol species initiates the attack on the fluorinating agent. sapub.org Investigating these pathways for this compound would provide fundamental insights into its reactivity.

Tautomerism and Hydration: Trifluoromethylated β-diketones are known for their unique keto-enol properties and the tendency of some cyclic analogues to undergo rapid hydration. sapub.org The equilibrium between keto, enol, and hydrated forms dictates the compound's reactivity. For this compound, a combined spectroscopic (e.g., NMR) and computational approach could elucidate the dominant tautomeric and hydrated species under various conditions, which is fundamental to predicting its chemical behavior. researchgate.net

The synergy between experimental data and theoretical modeling, particularly DFT, will be essential in building accurate predictive models for the reactivity and properties of this and other perfluorinated α-diketones. nih.govmdpi.com

Expansion into Emerging Areas of Coordination and Supramolecular Chemistry

Fluorinated β-diketones are renowned ligands in coordination chemistry, forming stable and volatile complexes with a wide range of metals. mdpi.comnih.govurfu.ru This success provides a strong foundation for exploring the potential of this compound in creating novel coordination complexes and supramolecular assemblies.

Future Research Directions:

Coordination Complexes: Fluorinated β-diketones like hexafluoroacetylacetonate (hfac) are used to create heterometallic complexes with unique magnetic and luminescent properties. mdpi.comurfu.ru this compound, as an α-diketone, offers a different bite angle and electronic profile, which could lead to complexes with novel geometries and physicochemical properties. Synthesizing and characterizing its complexes with transition metals, lanthanides, and actinides is a significant area for exploration. nih.govurfu.ru

Supramolecular Assemblies: Perfluorinated compounds are known to engage in unique non-covalent interactions, leading to self-assembly and the formation of complex architectures. uni-bayreuth.de For example, macrocyclic hosts like cucurbit nih.govuril and pillar clu-in.orgarenes have shown high affinity for perfluorinated guests, driven by the hydrophobic and fluorophilic effect. nih.govchemrxiv.orgtandfonline.com Investigating the host-guest chemistry of this compound could lead to new materials for sensing or environmental remediation. The tendency of perfluorinated and hydrocarbon segments to segregate can also be harnessed to create liquid crystalline phases or other ordered materials. uni-bayreuth.de

Heterometallic Frameworks: The synthesis of bi- and polynuclear structures where β-diketones act as bridging ligands is an active area of research. mdpi.comnih.gov Exploring the capability of this compound to bridge multiple metal centers could yield new functional materials for catalysis or diagnostics. nih.govurfu.ru

The table below summarizes key β-diketones whose extensive coordination chemistry can serve as a model for future studies on this compound.

Design and Synthesis of this compound Analogs with Tunable Reactivity for Specific Chemical Processes

The ability to fine-tune the reactivity of a molecule by modifying its structure is a central goal of chemical synthesis. For this compound, creating analogs with tailored electronic and steric properties could unlock new applications.

Strategies for Tuning Reactivity:

Varying Fluorination Pattern: The number and location of fluorine atoms dramatically influence a molecule's properties. Synthesizing analogs of this compound with fewer fluorine atoms (polyfluorinated instead of perfluorinated) or different substitution patterns would create a library of compounds with a spectrum of reactivities. Defluorinative functionalization, where fluorine atoms are sequentially removed from trifluoromethyl groups, is an emerging strategy for precisely modifying fluorinated compounds. rsc.org

Introducing Different Functional Groups: Replacing a fluorine atom or a trifluoromethyl group with other electron-withdrawing or -donating groups would allow for precise tuning of the diketone's electrophilicity and reactivity. This approach has been used to create fluorinated drug analogs and reagents with specific properties. nih.gov

Stereoselective Synthesis: For chiral analogs, developing enantioselective fluorination or synthesis methods is a key frontier. Organocatalysts, such as β,β-diaryl serines, have been used for the highly enantioselective fluorination of α-substituted β-diketones, a technique that could potentially be adapted for creating chiral α-diketone analogs. organic-chemistry.org

The development of such analogs, coupled with mechanistic studies, would enable the rational design of molecules for specific purposes, such as precursors for organofluorine synthesis or ligands for catalysis. rsc.orgcas.cn

Methodological Advancements in Characterization and Computational Prediction for Perfluorinated Systems

The unique properties of perfluorinated compounds (PFCs) often require specialized analytical techniques and advanced computational methods for accurate characterization and prediction of their behavior. clu-in.orgnih.gov

Key Methodological Frontiers:

Advanced Spectroscopy: While standard techniques are useful, more advanced methods are needed for complex systems. 19F NMR is a powerful tool, and computational methods to accurately predict 19F NMR chemical shifts are becoming increasingly important for structure elucidation. researchgate.net Techniques like the Total Oxidizable Precursor (TOP) assay, which converts various PFAS into detectable perfluoroalkyl acids (PFAAs), could be adapted to quantify this compound and its precursors in complex mixtures. alsenvironmental.co.uk

Mass Spectrometry: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technology for analyzing non-volatile PFCs. europa.eu For volatile compounds, gas chromatography-mass spectrometry (GC/MS) is employed. nih.gov Developing high-resolution mass spectrometry (HRMS) methods for non-target analysis would be invaluable for identifying unknown reaction byproducts or environmental metabolites of this compound. europa.eu

Computational Chemistry: In silico methods are crucial for predicting the physicochemical properties of PFCs, many of which are difficult to measure experimentally. mdpi.comdigitellinc.com Quantum chemistry-based predictions of properties like partition coefficients, acid dissociation constants (pKa), and binding energies can guide experimental work and help predict the environmental fate of these compounds. mdpi.comdigitellinc.com Furthermore, machine learning and quantitative structure-activity relationship (QSAR) models are being developed to screen large numbers of PFCs for potential bioactivities, a strategy that could be applied to newly synthesized analogs of this compound. nih.govnih.gov

The table below highlights some advanced analytical techniques applicable to the study of perfluorinated compounds.

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Octafluoropentane-2,3-dione, and how can purity be optimized?

- Methodology : Fluorinated diketones like this compound are typically synthesized via direct fluorination of precursor diketones using fluorinating agents (e.g., SF₄, HF, or F₂ gas). Post-synthesis purification requires fractional distillation under inert atmospheres to avoid hydrolysis. Purity (>98%) can be verified via ¹⁹F NMR and GC-MS to confirm absence of perfluorinated byproducts (common in fluorination reactions) .

- Key Data : For analogous perfluorinated compounds (e.g., octafluorocyclopentene [559-40-0]), reaction yields range from 60–80% under optimized pressure (3–5 atm) and temperature (40–60°C) conditions .

Q. How should researchers characterize the thermal stability of this compound for experimental applications?

- Methodology : Use differential scanning calorimetry (DSC) to determine decomposition temperatures and thermogravimetric analysis (TGA) to assess weight loss under controlled heating rates (e.g., 10°C/min in N₂ atmosphere). Compare with structurally similar compounds like perfluoro(3-oxapentane-1-sulphonic acid), which exhibits thermal stability up to 200°C .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for fluorinated diketones in organocatalytic systems?

- Methodology : Discrepancies in reactivity (e.g., enantioselectivity in Diels-Alder reactions) may arise from solvent polarity or fluorophobic effects. Use kinetic studies (e.g., variable-temperature NMR) to differentiate electronic vs. steric influences. For example, α,β-unsaturated esters paired with fluorinated catalysts show enhanced stereocontrol in cascade reactions .

- Case Study : In organocatalytic Michael additions, fluorinated diketones exhibit divergent regioselectivity compared to non-fluorinated analogs. Computational modeling (DFT) can map transition states to rationalize experimental outcomes .

Q. How can researchers mitigate hazards during handling of this compound in lab-scale experiments?

- Methodology : Implement safety protocols for fluorinated compounds, including:

- PPE : Chemical goggles (EN166 standard) and PVC gloves (EN 374 Class 3 or higher; breakthrough time >60 minutes). Avoid contact lenses due to absorption risks .

- Ventilation : Use fume hoods with HEPA filters to capture volatile fluorinated byproducts.

- Decontamination : Neutralize spills with calcium carbonate or specialized fluorocarbon absorbents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.